molecular formula C11H8N2O3S B6388017 MFCD18317160 CAS No. 1261947-08-3

MFCD18317160

Cat. No.: B6388017
CAS No.: 1261947-08-3
M. Wt: 248.26 g/mol
InChI Key: GFDZKPDTFLFQEA-UHFFFAOYSA-N
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Description

MFCD18317160: . This compound is of interest due to its unique structure, which includes a thiophene ring and an aminonicotinic acid moiety, making it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Formylthiophen-2-yl)-2-aminonicotinic acid typically involves multi-step organic reactions. One common method includes the formylation of thiophene derivatives followed by the introduction of the aminonicotinic acid group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and other reduced forms of the formyl group.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, 5-(5-Formylthiophen-2-yl)-2-aminonicotinic acid is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, the compound is utilized in the development of advanced materials, including polymers and electronic components, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-yl)-2-aminonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

  • 5-Formyl-2-thiophenecarboxylic acid
  • 2-Aminonicotinic acid
  • 5-(2-Thienyl)-2-aminonicotinic acid

Comparison: Compared to its similar compounds, 5-(5-Formylthiophen-2-yl)-2-aminonicotinic acid stands out due to the presence of both the formyl and aminonicotinic acid groups. This dual functionality enhances its reactivity and potential applications in various fields. The unique combination of these functional groups allows for more diverse chemical modifications and interactions, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

2-amino-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c12-10-8(11(15)16)3-6(4-13-10)9-2-1-7(5-14)17-9/h1-5H,(H2,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDZKPDTFLFQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=C(N=C2)N)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687283
Record name 2-Amino-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-08-3
Record name 2-Amino-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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